N-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine
Description
N-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine is a chemical compound that belongs to the class of substituted amphetamines This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to a propan-2-amine backbone
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13(11-14-7-9-16(20-2)10-8-14)19-12-15-5-3-4-6-17(15)18/h3-10,13,19H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFHDKDKSHDYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with 4-methoxyphenylacetone in the presence of a base such as sodium hydroxide to form the intermediate compound.
Reductive Amination: The intermediate is then subjected to reductive amination using a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, and amines under appropriate solvent conditions.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, and aldehydes.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a pharmacological agent in the treatment of certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, leading to the modulation of neurotransmitter release and uptake. This interaction can result in various physiological effects, including changes in mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine: Similar structure but lacks the methoxy group.
N-[(2-methoxyphenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine: Similar structure but has an additional methoxy group on the phenyl ring.
N-[(2-chlorophenyl)methyl]-1-(4-hydroxyphenyl)propan-2-amine: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
N-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
